molecular formula C16H20IN3O2 B11482265 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B11482265
M. Wt: 413.25 g/mol
InChI Key: WVQKUNGNHLAKSK-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent.

    Amide formation: The iodinated pyrazole is then reacted with a butanoyl chloride derivative in the presence of a base to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the methoxyphenyl group.

    Reduction: Reduction reactions may target the iodinated pyrazole ring or the amide group.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their roles in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
  • 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
  • 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

Uniqueness

The uniqueness of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.

Properties

Molecular Formula

C16H20IN3O2

Molecular Weight

413.25 g/mol

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C16H20IN3O2/c1-11-16(17)12(2)20(19-11)10-6-9-15(21)18-13-7-4-5-8-14(13)22-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,21)

InChI Key

WVQKUNGNHLAKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2OC)C)I

Origin of Product

United States

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